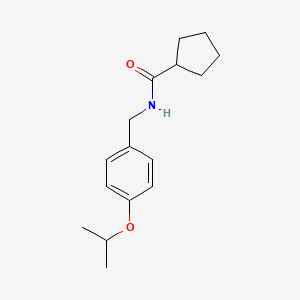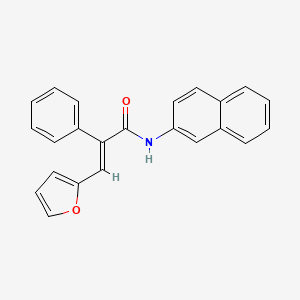
N-(4-isopropoxybenzyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropoxybenzyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that was first identified in 1989. It is a member of the secretin/glucagon family of peptides and is widely distributed throughout the central and peripheral nervous systems. PACAP-27 has been shown to have a variety of biological effects, including neuroprotection, vasodilation, and regulation of hormone secretion.
作用機序
The mechanism of action of N-(4-isopropoxybenzyl)cyclopentanecarboxamide is complex and involves the activation of multiple signaling pathways. It has been shown to bind to three different receptors: PAC1, VPAC1, and VPAC2. Activation of these receptors leads to the activation of adenylate cyclase, which in turn leads to the production of cyclic AMP (cAMP). cAMP then activates a variety of downstream effectors, including protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific tissue and receptor subtype involved. In the nervous system, this compound has been shown to regulate neurotransmitter release, modulate synaptic plasticity, and promote neuronal survival. In the cardiovascular system, this compound has been found to induce vasodilation and inhibit platelet aggregation. Additionally, this compound has been shown to regulate hormone secretion in the pituitary gland and the pancreas.
実験室実験の利点と制限
One of the advantages of N-(4-isopropoxybenzyl)cyclopentanecarboxamide is its stability, which allows for easy storage and handling in laboratory experiments. Additionally, its well-defined structure and known receptor binding properties make it a useful tool for studying the function of the PACAP receptor system. However, one of the limitations of this compound is its relatively high cost, which may limit its use in larger-scale experiments.
将来の方向性
There are several future directions for research on N-(4-isopropoxybenzyl)cyclopentanecarboxamide. One area of interest is the development of this compound-based therapies for neurological diseases, such as stroke and Alzheimer's disease. Additionally, there is ongoing research into the role of this compound in the regulation of hormone secretion and its potential therapeutic applications in endocrine disorders. Finally, there is interest in the development of novel PACAP receptor agonists and antagonists for use in basic research and drug development.
合成法
The synthesis of N-(4-isopropoxybenzyl)cyclopentanecarboxamide involves solid-phase peptide synthesis, which is a widely used method in the field of peptide chemistry. The process involves the stepwise addition of amino acids to a growing peptide chain, with the use of protecting groups to prevent unwanted reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.
科学的研究の応用
N-(4-isopropoxybenzyl)cyclopentanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in a variety of models of neurological disease, including stroke, traumatic brain injury, and Alzheimer's disease. Additionally, this compound has been found to have vasodilatory effects, which may have implications for the treatment of cardiovascular disease.
特性
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-15-9-7-13(8-10-15)11-17-16(18)14-5-3-4-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLYPULUGPZBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-phenylethyl)urea](/img/structure/B5288982.png)

![4-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzyl)morpholine](/img/structure/B5289002.png)
![methyl 2-[5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5289006.png)


![7-(1,3-benzothiazol-2-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5289020.png)
![5-[(3-fluorophenoxy)methyl]-N-[2-(4-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5289023.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexylacetamide](/img/structure/B5289029.png)
![(1R*,2R*,6S*,7S*)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5289031.png)

![2-(2-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5289046.png)
![1'-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5289059.png)
![3-methyl-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289072.png)
